1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Gallium-resistant lung cancer Anti-proliferative activity AXL kinase pathway

CAS 901268-53-9 is a uniquely substituted pyrazolo[4,3-c]quinoline exhibiting an 80-fold potency advantage over GaAcAc in gallium-resistant A549 lung adenocarcinoma models. It directly suppresses AXL protein expression and achieves 2-fold GaAcAc chemosensitization—1.67-fold greater than analog 7919469. This compound is an essential pharmacological tool for dissecting AXL-dependent survival pathways, a scaffold-hopping template with favorable freedom-to-operate positioning over crowded HPK1/FLT3 inhibitor space, and a reference standard supported by publicly archived ¹H NMR data. Ideal for preclinical oncology and medicinal chemistry programs.

Molecular Formula C27H25N3O
Molecular Weight 407.517
CAS No. 901268-53-9
Cat. No. B2358543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901268-53-9
Molecular FormulaC27H25N3O
Molecular Weight407.517
Structural Identifiers
SMILESCCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=CC=C5)OC
InChIInChI=1S/C27H25N3O/c1-5-19-10-12-25-23(14-19)27-24(16-28-25)26(20-7-6-8-22(15-20)31-4)29-30(27)21-11-9-17(2)18(3)13-21/h6-16H,5H2,1-4H3
InChIKeyFEXUDIMKEPZEGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-53-9): A Structurally Distinct Pyrazoloquinoline with Documented Anti-Proliferative Activity


1-(3,4-Dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-53-9), also designated compound 5476423, is a fully synthetic heterocyclic small molecule belonging to the pyrazolo[4,3-c]quinoline family. Its core scaffold is defined by a characteristic fusion of pyrazole and quinoline rings, with a unique substitution array—3,4-dimethylphenyl at N1, ethyl at C8, and 3-methoxyphenyl at C3—that distinguishes it from other members of this class [1]. The compound has been specifically profiled in peer-reviewed literature for anti-proliferative activity against gallium-resistant lung adenocarcinoma (A549) cells and is indexed in the MeSH database under the identifier C000596679 with a note on potential antineoplastic effects [2]. Its molecular formula is C₂₇H₂₅N₃O (MW 407.52 g/mol), and analytical characterization via ¹H NMR is publicly archived [3].

Why Generic Pyrazoloquinoline Substitution Fails: The Substituent-Specific Pharmacology of CAS 901268-53-9


Pyrazolo[4,3-c]quinolines are a pharmacologically diverse class where seemingly minor substituent alterations can redirect target engagement, potency, and resistance profiles [1]. For instance, the 3,4-dimethylphenyl N1 substituent present in CAS 901268-53-9 is a critical determinant of AXL kinase pathway inhibition; close analogs with halogen or alkoxy variations at the quinoline C8 position (e.g., 8-fluoro or 8-methyl) exhibit divergent biological outcomes in the same cellular background [2]. Furthermore, the 3-methoxyphenyl at C3, as opposed to a 4-methoxyphenyl or 4-ethoxyphenyl group, directly impacts ligand-receptor interactions within the AXL homology model used for virtual screening [1]. These structure-activity relationships (SAR) underscore why generic in-class substitution is not feasible: even single-atom changes can abolish the 80-fold potency differential that makes this specific compound a valuable tool in gallium-resistant cancer research [1].

Quantitative Differentiation Evidence for 1-(3,4-Dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-53-9)


Anti-Proliferative Potency Against Gallium-Resistant Lung Adenocarcinoma (A549-R) Compared to Gallium Acetylacetonate

Compound 5476423 (CAS 901268-53-9) demonstrated an 80-fold increase in anti-proliferative potency against gallium-resistant A549 human lung adenocarcinoma cells (R-cells) compared to gallium acetylacetonate (GaAcAc), a clinically investigated gallium-based anticancer agent [1]. The IC₅₀ value of compound 5476423 was 2.226 ± 0.28 µM in the R-cell line, whereas GaAcAc exhibited an IC₅₀ of approximately 178 µM under identical assay conditions (calculated from the reported 80-fold differential) [1]. This magnitude of enhancement is not observed for the co-identified lead compound 7919469, which showed only a 13-fold increase (IC₅₀ = 1.67 ± 0.18 µM), indicating that compound 5476423 provides a substantially larger therapeutic window relative to the clinical baseline [1].

Gallium-resistant lung cancer Anti-proliferative activity AXL kinase pathway

Combinatorial Enhancement of Gallium Acetylacetonate Efficacy in Gallium-Resistant Cells

When co-administered with gallium acetylacetonate (GaAcAc), compound 5476423 increased the anti-proliferative efficacy of GaAcAc by 2-fold against gallium-resistant A549 R-cells [1]. In contrast, the companion lead compound 7919469 achieved only a 1.2-fold enhancement under the same co-treatment protocol [1]. This indicates that compound 5476423 possesses a superior chemosensitization capacity, which is a distinct functional property beyond its single-agent potency.

Combination therapy Gallium resistance Chemosensitization

Structural Differentiation from the Closest Patent-Exemplified Pyrazolo[4,3-c]quinoline Analog

The closest structurally characterized analog in the patent literature is 1-(3,4-dimethylphenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline (CAS 901229-38-7) [1]. CAS 901268-53-9 differs at two critical positions: (i) the C8 substituent is an ethyl group rather than a fluorine atom, which alters both lipophilicity (clogP) and metabolic stability; (ii) the C3 aryl group is a 3-methoxyphenyl instead of a 4-ethoxyphenyl, changing the hydrogen-bond acceptor pattern and the spatial orientation of the aryl ring. These modifications relocate the compound within the chemical space of the pyrazolo[4,3-c]quinoline patent landscape, providing a distinct scaffold for SAR exploration that is not exemplified in the primary HPK1/FLT3 inhibitor patents [1].

Pyrazoloquinoline SAR Patent landscape Chemical diversity

AXL Kinase Pathway Engagement: Differential Suppression of AXL Protein Expression

In gallium-resistant A549 cells (R-cells), AXL protein expression is significantly elevated compared to gallium-sensitive (S) counterparts [1]. Treatment with compound 5476423 resulted in a marked suppression of AXL protein levels, restoring expression to a pattern more closely resembling S-cells [1]. While quantitative densitometry values are not publicly available from the abstract, the qualitative suppression of the resistance-driving kinase is a mechanistic differentiator that links the observed anti-proliferative potency directly to the target pathway. This pathway-level engagement is not shared by all pyrazolo[4,3-c]quinoline analogs, many of which are directed toward PDE10A or HPK1/FLT3 targets [2].

AXL kinase Receptor tyrosine kinase Gallium resistance mechanism

Optimal Application Scenarios for 1-(3,4-Dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901268-53-9)


Chemical Probe for Overcoming Acquired Gallium Resistance in Lung Cancer Research

In vitro studies using gallium-resistant A549 lung adenocarcinoma models benefit from the 80-fold potency advantage of compound 5476423 over GaAcAc [1]. Researchers investigating mechanisms of acquired gallium resistance can employ this compound as a tool to dissect AXL-dependent survival pathways, given its demonstrated ability to suppress AXL protein expression in R-cells while simultaneously exerting direct anti-proliferative effects [1].

Combination Therapy Experimental Paradigm for Gallium-Based Anticancer Regimens

The 2-fold chemosensitization of GaAcAc achieved by compound 5476423, which is 1.67-fold greater than the effect of analog 7919469, makes it the preferred co-treatment agent for preclinical combination studies aimed at restoring gallium sensitivity [1]. This scenario is particularly relevant for pharmacological teams exploring rational combination designs to circumvent clinical gallium resistance.

Medicinal Chemistry Starting Point for Novel AXL-Targeted Pyrazolo[4,3-c]quinoline Libraries

The unique substitution pattern of CAS 901268-53-9—specifically the C8-ethyl and C3-(3-methoxyphenyl) groups—positions it in a region of chemical space not exemplified in the major HPK1/FLT3 patent families [2]. Medicinal chemistry groups can use this compound as a scaffold-hopping starting point to generate focused libraries targeting the AXL kinase axis, with potential freedom-to-operate advantages over the crowded HPK1/FLT3 inhibitor space.

Analytical Reference Standard for Pyrazolo[4,3-c]quinoline Characterization

The availability of a publicly archived ¹H NMR spectrum for CAS 901268-53-9 [3] enables its use as a chromatographic and spectroscopic reference standard during the synthesis and quality control of novel pyrazolo[4,3-c]quinoline analogs. This analytical traceability reduces procurement risk by allowing independent identity verification before committing to expensive in vitro or in vivo studies.

Quote Request

Request a Quote for 1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.